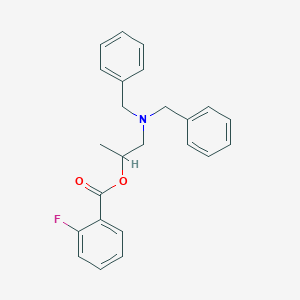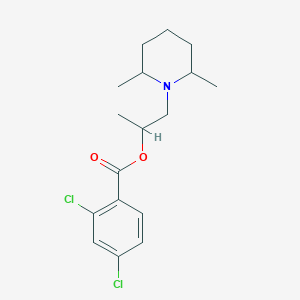
2-(Diethylamino)ethyl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl 2-methylbenzoate is a chemical compound that belongs to the family of esters. It is commonly known as benzocaine, and it is widely used as a local anesthetic. Benzocaine is used to numb the skin and mucous membranes, and it is a common ingredient in various over-the-counter products such as throat lozenges, cough drops, and topical pain relievers.
作用機序
Benzocaine works by blocking the transmission of nerve impulses. It does this by binding to the voltage-gated sodium channels in the nerve membranes, which are responsible for the propagation of action potentials. By blocking these channels, benzocaine prevents the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
実験室実験の利点と制限
Benzocaine has several advantages as a tool for scientific research. It is a highly selective inhibitor of voltage-gated sodium channels, which makes it useful for studying the function of these channels. It is also relatively easy to use and has a low toxicity profile. However, benzocaine does have some limitations. It is a reversible inhibitor, which means that its effects are not permanent. It also has a relatively short half-life, which means that it needs to be constantly replenished during experiments.
将来の方向性
There are several future directions for research on benzocaine. One area of interest is in the development of new local anesthetics that are more effective and have fewer side effects. Another area of interest is in the development of new drugs that target voltage-gated sodium channels for the treatment of various neurological disorders. Finally, there is also interest in studying the long-term effects of benzocaine exposure on human health.
合成法
Benzocaine can be synthesized by reacting 2-aminobenzoic acid with ethanol and diethylamine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization.
科学的研究の応用
Benzocaine is widely used in scientific research as a tool to study the function of ion channels and receptors. It is particularly useful in studying voltage-gated sodium channels, which are important targets for local anesthetics. Benzocaine is also used to study the function of other ion channels such as potassium channels and calcium channels.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)10-11-17-14(16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 |
InChIキー |
MQWNELMTEQGJRG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1C |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)
![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)



![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)



![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)
